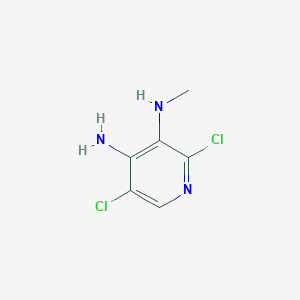
2,5-Dichloro-N3-methylpyridine-3,4-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Dichloro-N3-methylpyridine-3,4-diamine is a heterocyclic aromatic compound that belongs to the pyridine family. This compound is characterized by the presence of two chlorine atoms at the 2nd and 5th positions, a methyl group at the N3 position, and two amino groups at the 3rd and 4th positions of the pyridine ring. It is a valuable intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dichloro-N3-methylpyridine-3,4-diamine typically involves the chlorination of N3-methylpyridine-3,4-diamine. One common method is the direct chlorination using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled temperature and pressure conditions to ensure selective chlorination at the desired positions.
Another approach involves the use of N-chlorosuccinimide (NCS) as a chlorinating agent. This method offers milder reaction conditions and better control over the chlorination process. The reaction is usually conducted in an inert solvent such as dichloromethane or chloroform.
Industrial Production Methods
In industrial settings, the production of this compound is often carried out in large-scale reactors with precise control over reaction parameters. Continuous flow reactors are commonly used to ensure consistent product quality and high yield. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is essential for efficient industrial production.
化学反应分析
Types of Reactions
2,5-Dichloro-N3-methylpyridine-3,4-diamine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at the 2nd and 5th positions can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the nitro groups can be achieved using reducing agents such as sodium borohydride or catalytic hydrogenation.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide, potassium thiolate, and primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetonitrile or dichloromethane are used under mild conditions.
Reduction: Sodium borohydride in methanol or ethanol, or catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas, are common methods.
Major Products Formed
Nucleophilic Substitution: Substituted pyridine derivatives with various functional groups depending on the nucleophile used.
Oxidation: Pyridine N-oxides.
Reduction: Amino-substituted pyridine derivatives.
科学研究应用
2,5-Dichloro-N3-methylpyridine-3,4-diamine has several applications in scientific research:
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds, including potential anticancer and antimicrobial agents.
Agrochemicals: The compound is used in the development of herbicides and pesticides due to its ability to interfere with specific biological pathways in plants and pests.
Material Science: It is employed in the synthesis of advanced materials, including polymers and dyes, due to its unique chemical properties.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into molecular interactions and biological pathways.
作用机制
The mechanism of action of 2,5-Dichloro-N3-methylpyridine-3,4-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. In receptor binding studies, it can modulate receptor activity by acting as an agonist or antagonist, depending on its structural features and the nature of the receptor.
相似化合物的比较
Similar Compounds
2,5-Dichloro-4-methylpyridine: Similar in structure but lacks the amino groups at the 3rd and 4th positions.
2,5-Dichloro-3,4-diaminopyridine: Similar but without the methyl group at the N3 position.
2,4-Dichloro-5-methylpyridine: Similar but with chlorine atoms at the 2nd and 4th positions and a methyl group at the 5th position.
Uniqueness
2,5-Dichloro-N3-methylpyridine-3,4-diamine is unique due to the presence of both chlorine atoms and amino groups on the pyridine ring, along with a methyl group at the N3 position. This combination of substituents imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
属性
分子式 |
C6H7Cl2N3 |
|---|---|
分子量 |
192.04 g/mol |
IUPAC 名称 |
2,5-dichloro-3-N-methylpyridine-3,4-diamine |
InChI |
InChI=1S/C6H7Cl2N3/c1-10-5-4(9)3(7)2-11-6(5)8/h2,10H,1H3,(H2,9,11) |
InChI 键 |
GHXBWTKMUPYARH-UHFFFAOYSA-N |
规范 SMILES |
CNC1=C(C(=CN=C1Cl)Cl)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




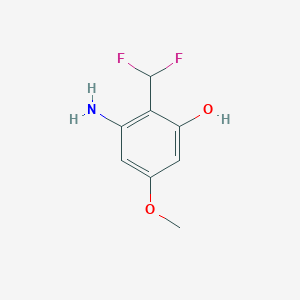
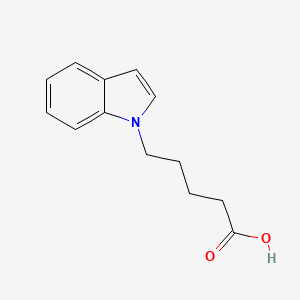
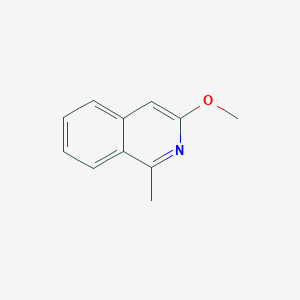
![4-(2-Methylimidazo[1,2-b]pyridazin-8-yl)morpholine](/img/structure/B15224444.png)

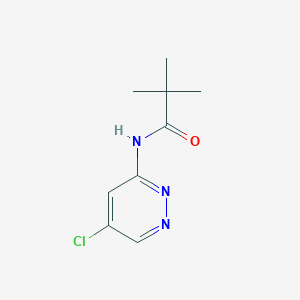
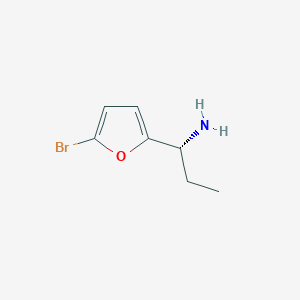
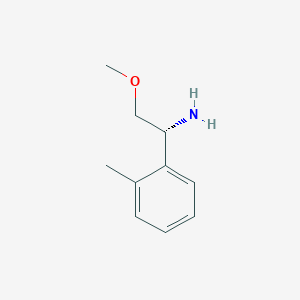
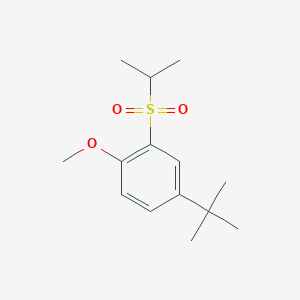
![2-(Difluoromethyl)-6,7-difluoro-1H-benzo[d]imidazole](/img/structure/B15224468.png)


